molecular formula C9H15ClN2O3S B2482148 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid CAS No. 1177276-19-5

2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid

Cat. No. B2482148
CAS RN: 1177276-19-5
M. Wt: 266.74
InChI Key: DIIAPRUYZSQZKT-UHFFFAOYSA-N
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Description

The compound “2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Antibacterial and Antifungal Activity

A variety of studies have explored the antibacterial and antifungal properties of compounds related to 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid. These studies have found that such compounds can exhibit significant activity against various bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents:

  • Patel and Patel (2015) synthesized heterocyclic compounds related to this chemical, finding them effective against a range of bacterial and fungal strains, including Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and fungi like Penicillium expansum and Botryodiplodia theobromae (Patel & Patel, 2015).
  • Nural et al. (2018) reported the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which showed interesting antibacterial activity against strains such as A. baumannii and M. tuberculosis (Nural et al., 2018).

Corrosion Inhibition

Compounds similar to 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid have been studied for their corrosion inhibition properties. Research indicates that such compounds can be effective in protecting metals from corrosion:

  • Chaitra, Mohana, and Tandon (2016) synthesized thiazole-based pyridine derivatives and found them to be effective as corrosion inhibitors for mild steel in acidic environments (Chaitra, Mohana, & Tandon, 2016).

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to 2-(Pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid have been a subject of scientific interest, focusing on their potential applications in various fields:

  • Sapijanskaitė-Banevič et al. (2020) synthesized and evaluated a series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines for their antibacterial properties (Sapijanskaitė-Banevič et al., 2020).
  • Stanchev et al. (1999) developed thiazole and oxazole containing amino acids and peptides, showing moderate antibacterial activity against various bacteria and fungi (Stanchev et al., 1999).

Antimycobacterial Activity

The antimycobacterial potential of compounds in this category has also been explored, with some showing promising results against M. tuberculosis:

  • Nural (2018) synthesized polyfunctionalized derivatives containing thiazole, coumarin, and pyrrolidine moieties, which exhibited antimycobacterial activity against M. tuberculosis H37Rv strain (Nural, 2018).

properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-9(13)7-5-10-8(14-7)6-11-3-1-2-4-11/h5H,1-4,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFGNEIOUNIPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC=C(S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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